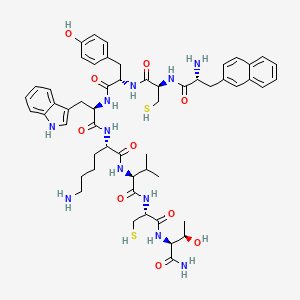![molecular formula C14H9N3 B12286012 1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)
1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrolo[2,3-C]pyridine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
準備方法
The synthesis of 1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and 1H-pyrrolo[2,3-C]pyridine.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction where 2-bromopyridine is coupled with an ethynyl derivative in the presence of a palladium catalyst and a copper co-catalyst.
Cyclization: The intermediate product undergoes cyclization to form the desired this compound.
化学反応の分析
1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydrogen gas with metal catalysts for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with proteins and enzymes.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Industrial Applications: Although not widely documented, the compound may have applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting their function or altering their activity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
類似化合物との比較
1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine can be compared with other similar compounds such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound also features a fused heterocyclic structure and is known for its biological activities, including antiproliferative and antimicrobial properties.
Pyridine Derivatives: Compounds like Schiff bases of pyridine derivatives exhibit a range of bioactivities, including antibacterial, antiviral, and anticancer activities.
The uniqueness of this compound lies in its specific structural features that allow for diverse chemical modifications and potential biological activities.
特性
分子式 |
C14H9N3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
1-(5-ethynylpyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H9N3/c1-2-11-3-4-14(16-9-11)17-8-6-12-5-7-15-10-13(12)17/h1,3-10H |
InChIキー |
DDQDUFTYIVPAMB-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CN=C(C=C1)N2C=CC3=C2C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


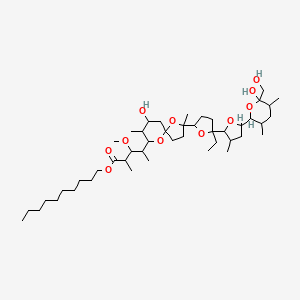
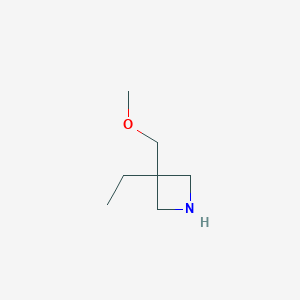
![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)
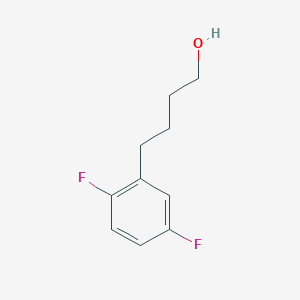
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2](/img/structure/B12285971.png)

![(13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) tetradecanoate](/img/structure/B12285978.png)
![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)

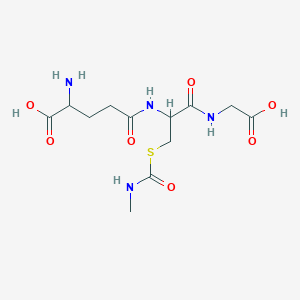
![(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12285993.png)
